Magnesium sulfamate hydrate

Description

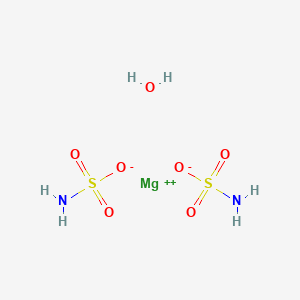

Magnesium sulfamate hydrate (CAS: 23221-99-0) is an inorganic compound with the general formula Mg(SO₃NH₂)₂·xH₂O, where x denotes the variable hydration state. The sulfamate ion (NH₂SO₃⁻) distinguishes it from sulfate (SO₄²⁻)-based salts. This compound is primarily utilized in specialized chemical synthesis and industrial processes, such as electroplating, where its stability and solubility in aqueous solutions are advantageous .

Properties

IUPAC Name |

magnesium;disulfamate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H3NO3S.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZVKEWDYBPTHI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6MgN2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium sulfamate hydrate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with sulfamic acid. The reaction typically occurs in an aqueous medium, where magnesium oxide or hydroxide is dissolved in water, followed by the addition of sulfamic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is produced by reacting magnesium salts, such as magnesium chloride or magnesium sulfate, with sulfamic acid. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting solution is then crystallized to obtain this compound in its solid form.

Chemical Reactions Analysis

Types of Reactions

Magnesium sulfamate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form magnesium sulfate and other by-products.

Reduction: Under certain conditions, it can be reduced to form magnesium sulfide.

Substitution: It can participate in substitution reactions where the sulfamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Various organic reagents can be used to introduce different functional groups.

Major Products Formed

Oxidation: Magnesium sulfate and nitrogen oxides.

Reduction: Magnesium sulfide and ammonia.

Substitution: Depending on the reagents used, different substituted magnesium compounds are formed.

Scientific Research Applications

Magnesium sulfamate hydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is employed in biochemical assays and studies involving magnesium ions.

Industry: It is used in the production of flame retardants, fertilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of magnesium sulfamate hydrate involves its ability to release magnesium ions in aqueous solutions. These magnesium ions can interact with various molecular targets, including enzymes and cellular receptors, influencing biochemical pathways and physiological processes. The sulfamate group can also participate in chemical reactions, further contributing to its biological and chemical effects.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Catalytic Potential: this compound’s sulfamate group may enable novel catalytic pathways, akin to Parkin’s magnesium hydrides in alkene hydrofunctionalization . However, its reactivity remains understudied compared to transition metal sulfamates .

- Electroplating Efficiency : Nickel sulfamate baths achieve >95% cathode efficiency, surpassing magnesium sulfamate’s hypothetical performance .

- Thermodynamic Stability: DFT studies on magnesium hydrides suggest that sulfamate ligands could stabilize low-coordination states, enhancing catalytic turnover .

Q & A

Basic Research Questions

Q. How can the stoichiometry of water in magnesium sulfamate hydrate be determined experimentally?

- Methodological Answer: Use thermogravimetric analysis (TGA) to measure mass loss upon heating. Heat the compound gradually (e.g., 200°C) in a controlled environment to remove water of crystallization. Calculate the moles of water lost relative to the anhydrous residue using mass difference and molar ratios. For example, a 4.263 g sample of a hydrate lost 1.668 g water, yielding a 39.1% water content, consistent with MgCrO4·5H2O stoichiometry .

Q. What analytical techniques validate the crystal structure of this compound?

- Methodological Answer: Combine X-ray diffraction (XRD) for crystallographic analysis and NMR spectroscopy for functional group identification. XRD confirms lattice parameters (e.g., bond lengths: Mg–N ≈ 2.08 Å, Mg–C ≈ 2.28 Å) , while and NMR detect shifts in sulfamate ligands (e.g., δ4.72 ppm for BDI methine protons) .

Q. How should standard magnesium solutions be prepared for spectroscopic quantification?

- Methodological Answer: Dissolve 1.055 g magnesium nitrate hexahydrate (CAS: 1.05853.0500) in 100 mL distilled water to make a 1000 mg/L stock solution. Dilute to investigational concentrations (e.g., 10–500 mg/L) for calibration curves. Note: Stock solutions are stable for 1 week; diluted solutions degrade within 24 hours .

Advanced Research Questions

Q. How can DFT calculations elucidate reaction mechanisms involving magnesium sulfamate derivatives?

- Methodological Answer: Apply B3PW91 functional to model Mg–ligand interactions and transition states. For example, DFT calculations for Mg–H/C=C insertion show an exothermic pathway (ΔH = -14.1 kcal/mol) with a 18.9 kcal/mol barrier, validated against experimental hydrosilylation outcomes . Use software like Gaussian or ORCA to optimize geometries and compute free energy profiles.

Q. How are discrepancies between spectroscopic and crystallographic data resolved in magnesium complex characterization?

- Methodological Answer: Perform in situ / NMR to monitor reaction intermediates (e.g., cyclopentylmethyl derivatives at δ0.07 ppm) , coupled with single-crystal XRD for definitive structural assignment. For example, compound 12 was confirmed as a mononuclear species via XRD despite NMR suggesting dimerization .

Q. What factors dictate anti-Markovnikov selectivity in magnesium-catalyzed hydrosilylation?

- Methodological Answer: Reaction conditions (80–100°C) and substrate steric effects influence selectivity. DFT analysis shows Mg–H/C=C insertion precedes Si–H/Mg–C transfer, favoring anti-Markovnikov products (e.g., 99% selectivity for 1-hexene). Catalyst design must balance electronic (e.g., BDI ligand effects) and steric constraints .

Data Contradiction Analysis

Q. Why do computational and experimental hydration energies sometimes conflict?

- Methodological Answer: Discrepancies arise from solvent effects or lattice energy approximations. For example, DFT-predicted ΔH for Mg–H insertion (-14.1 kcal/mol) aligns with experimental hydrosilylation yields, but neglects solvation. Use implicit solvent models (e.g., SMD) or experimental validation via calorimetry to resolve conflicts .

Q. How do chain-length variations in dienes affect magnesium-mediated cyclization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.